

principles of Copper-63 nuclear magnetic resonance (NMR) spectroscopy

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Compound of Interest

Compound Name: Copper-63

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An In-depth Technical Guide to **Copper-63** Nuclear Magnetic Resonance Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental methodologies, and applications of **Copper-63** Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for characterizing the local environment of copper(I) in various chemical and biological systems.

Core Principles of Copper-63 NMR Spectroscopy

Copper possesses two NMR-active isotopes, ^{63}Cu and ^{65}Cu , both of which are quadrupolar nuclei with a spin quantum number (I) of $3/2$.^{[1][2]} ^{63}Cu is generally the preferred nucleus for NMR studies due to its higher natural abundance (69.2%) and greater sensitivity compared to ^{65}Cu (30.8%).^{[1][2][3]} However, ^{65}Cu has a smaller electric quadrupole moment, which can result in slightly narrower spectral lines.^[3]

The large electric quadrupole moment of the ^{63}Cu nucleus is a dominant factor in its NMR spectroscopy. This moment interacts strongly with local electric field gradients (EFGs) at the nucleus, leading to significant spectral broadening.^{[1][4]} Consequently, sharp ^{63}Cu NMR signals are typically only observed for copper(I) complexes in environments with high symmetry, such as tetrahedral or linear geometries, where the EFG is minimized.^[4] Copper(II)

is paramagnetic, which causes extremely rapid relaxation and renders its signals too broad to be detected in conventional NMR experiments.^[3] Therefore, ⁶³Cu NMR is exclusively a tool for studying diamagnetic Cu(I) species.

The key interactions governing the ⁶³Cu NMR spectrum are the Zeeman interaction, the quadrupolar interaction, and the chemical shift anisotropy (CSA). The large quadrupolar interaction often results in "ultra-wideline" spectra, which can be challenging to acquire.^[1]

Quantitative Data in ⁶³Cu NMR

The chemical shift of ⁶³Cu is highly sensitive to its coordination environment, including the number and type of ligands, and the overall geometry of the complex. This sensitivity makes ⁶³Cu NMR a valuable tool for characterizing the local structure of Cu(I) centers.

Table 1: Nuclear Properties of Copper Isotopes

Property	⁶³ Cu	⁶⁵ Cu
Natural Abundance (%)	69.2	30.8
Spin (I)	3/2	3/2
Gyromagnetic Ratio (γ) (10 ⁷ rad T ⁻¹ s ⁻¹)	7.1088	7.6104
Electric Quadrupole Moment (Q) (barn)	-0.220	-0.204
Relative Sensitivity (at const. field)	0.0939	0.0483
Source: ^[1] ^[2]		

Table 2: Representative ⁶³Cu Chemical Shifts for Cu(I) Complexes

Coordination	Complex Type	Chemical Shift (ppm)	Reference
Two-coordinate	Linear Phosphine	+2.0 to +1.3 (anisotropic)	[5]
Three-coordinate	Trigonal Planar	~+100 to +200	[6]
Four-coordinate	Tetrahedral (N-ligands)	-90 to -107	[4][7]
Four-coordinate	Tetrahedral (P-ligands)	~+100 to +200	[6]
Four-coordinate	$[\text{Cu}(\text{CH}_3\text{CN})_4]^+$	-90	[3]
Four-coordinate	Cu(I) in MOFs	-70 to +450	[6]
Note: Chemical shifts are referenced to $[\text{Cu}(\text{CH}_3\text{CN})_4][\text{ClO}_4]$ at 0 ppm.			

Table 3: ^{63}Cu - ^{31}P Spin-Spin Coupling Constants

Complex Type	$^1J(^{63}\text{Cu}, ^{31}\text{P})$ (Hz)
Linear bis(tribenzylphosphine)cuprate(I)	+2000 (parallel), +1300 (perpendicular)
$[\text{CuS}_2\text{C-Ph}(\text{PPh}_3)_2]$	~1000
$[\{\text{CuS}_2\text{C-pT}\}_4(\text{PPh}_3)_2]$	~1000
Source:[5][8]	

Experimental Protocols

The acquisition of high-quality ^{63}Cu NMR spectra, particularly in the solid state, requires specialized techniques to overcome the challenges of broad lineshapes.

Sample Preparation

Solution-State NMR:

- Solvent: Use high-purity, deuterated solvents. The presence of water or other coordinating species can significantly broaden the ^{63}Cu signal.[\[4\]](#)
- Concentration: A concentration of approximately 0.1 M is often sufficient for Cu(I) complexes with relatively narrow lines.
- Purity: Ensure the sample is free of paramagnetic Cu(II) impurities, which can cause significant line broadening.[\[4\]](#)

Solid-State NMR:

- Sample Packing: The sample should be a fine, homogeneous powder. Careful packing into the NMR rotor is crucial to ensure stable magic-angle spinning (MAS).
- Rotor: Zirconia or silicon nitride rotors are commonly used.

Solid-State ^{63}Cu NMR Spectroscopy

Due to the large quadrupolar interactions, static (non-spinning) experiments are often preferred for acquiring ^{63}Cu NMR spectra.[\[1\]](#) High magnetic fields are advantageous as they reduce the second-order quadrupolar broadening, leading to narrower lines and increased sensitivity.[\[1\]](#)

Hahn-Echo and QCPMG Pulse Sequences: To acquire the full, undistorted lineshape of broad quadrupolar spectra, echo-based pulse sequences are employed. The Hahn-echo sequence ($\pi/2 - \tau - \pi - \tau - \text{acquire}$) is a fundamental technique.[\[9\]](#) For enhanced sensitivity, the Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence, which acquires a train of echoes, is often used.[\[9\]](#)[\[10\]](#)

Typical Experimental Parameters for a Solid-State ^{63}Cu Hahn-Echo Experiment:

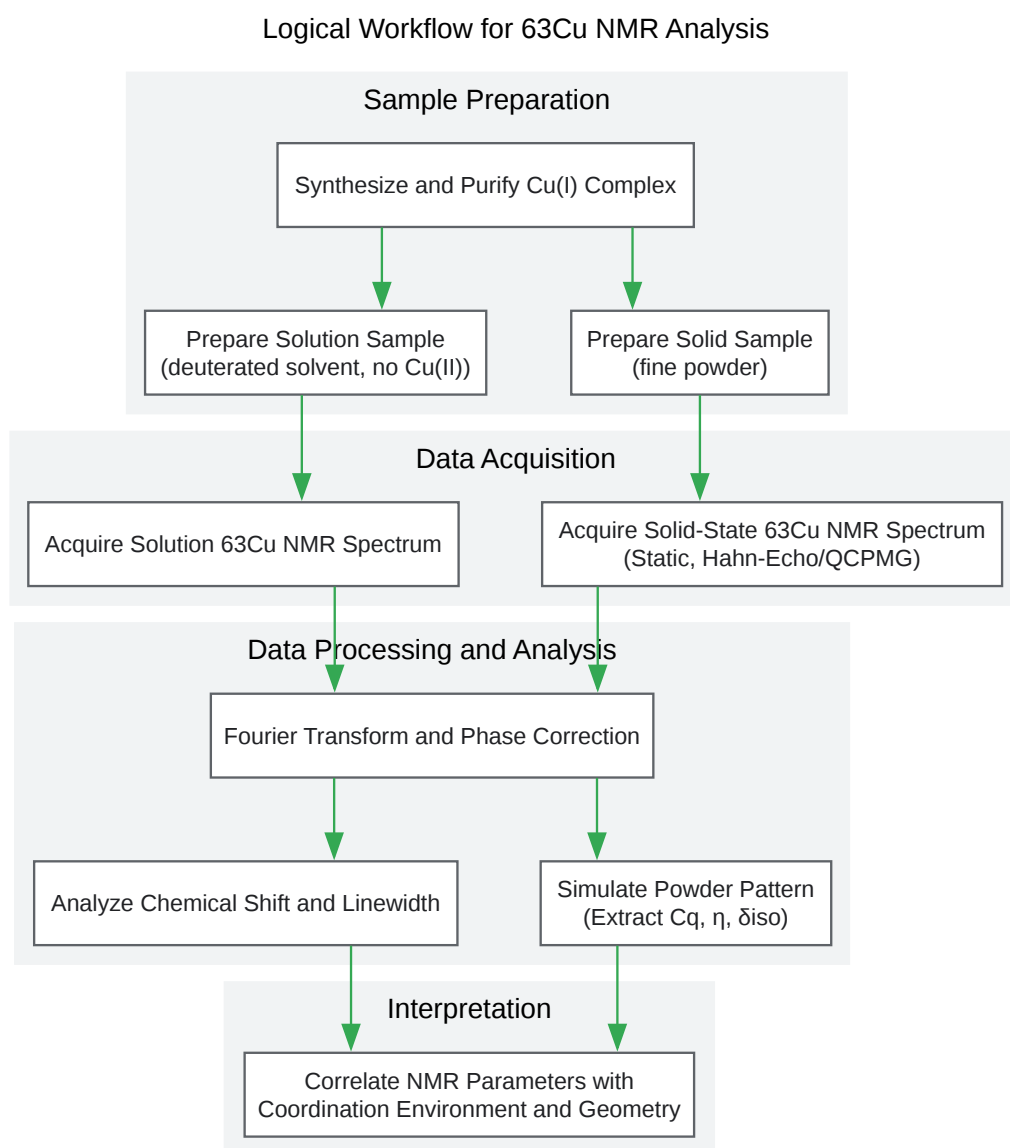
- Spectrometer: A high-field solid-state NMR spectrometer (e.g., 9.4 T or higher).
- Probe: A wideline static probe.
- Pulse Sequence: Hahn-echo.

- $\pi/2$ Pulse Length: Calibrated for the ^{63}Cu nucleus (typically a few microseconds).
- Inter-pulse Delay (τ): Kept as short as possible to minimize T_2 relaxation losses.
- Spectral Width: Sufficiently large to encompass the entire powder pattern (can be several MHz).
- Acquisition: Frequency-stepped acquisition is often necessary to cover the entire spectral width. This involves acquiring multiple spectra at different transmitter offsets and summing them.^{[9][10]}
- Recycle Delay: Should be at least 1.3 times the T_1 relaxation time for quantitative measurements.

Visualizations

Logical Workflow for ^{63}Cu NMR Analysis

The following diagram illustrates a typical workflow for the characterization of a Cu(I) complex using ^{63}Cu NMR spectroscopy.



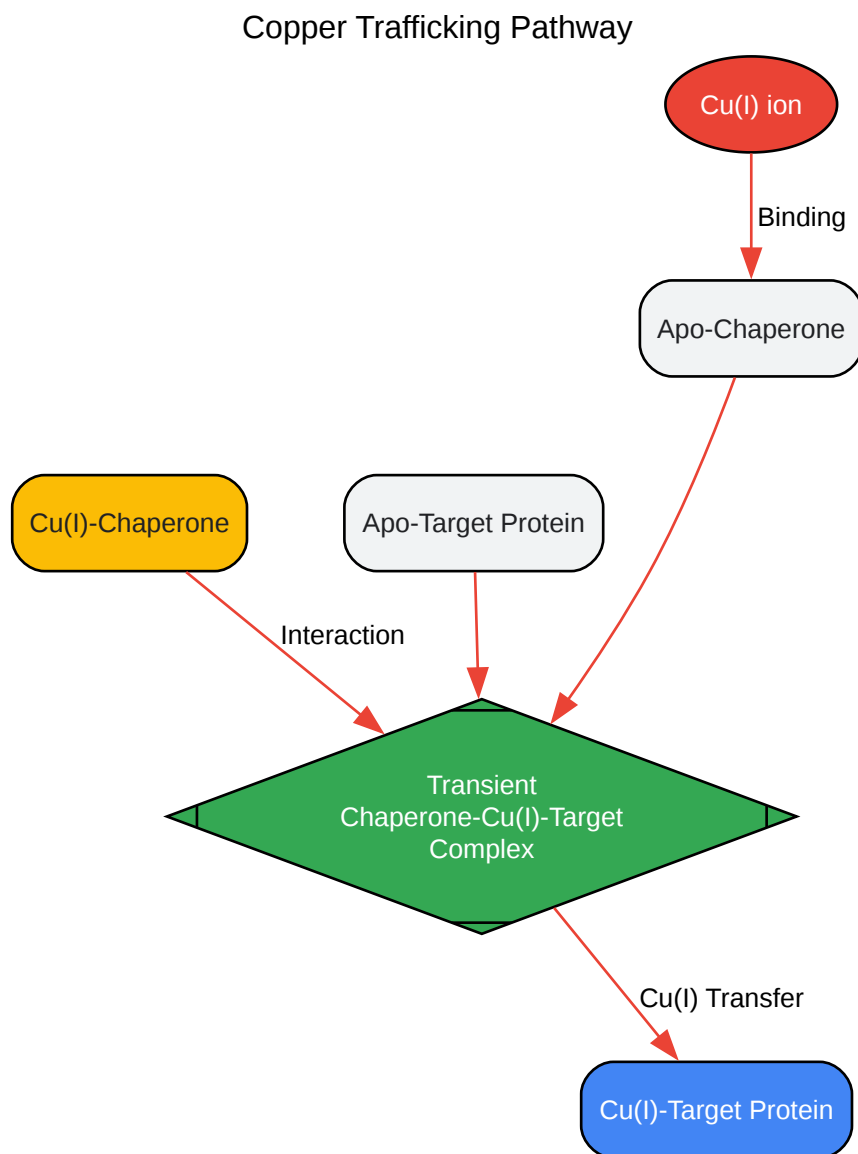
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Caption: A flowchart outlining the key steps in a typical ^{63}Cu NMR experiment, from sample preparation to spectral interpretation.

Signaling Pathway: Copper Trafficking

^{63}Cu NMR, while not directly used to observe the ^{63}Cu signal in large proteins due to broad lines, is instrumental in studying the binding and transfer of Cu(I) by monitoring the changes in the NMR spectra of other nuclei (e.g., ^1H , ^{15}N) in the proteins upon copper binding. This has been crucial in elucidating copper trafficking pathways.[\[10\]](#)[\[11\]](#)

The following diagram illustrates the transfer of Cu(I) from a copper chaperone to a target protein, a key process in cellular copper homeostasis.



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Caption: A simplified diagram of Cu(I) transfer from a chaperone to a target protein, a process studied using NMR.

Applications in Research and Drug Development

- Characterization of Cu(I) Complexes: ^{63}Cu NMR provides direct insight into the coordination number, geometry, and electronic structure of Cu(I) centers in synthetic complexes, including catalysts and materials.[1][6]
- Studies of Metal-Organic Frameworks (MOFs): Solid-state ^{63}Cu NMR is used to probe the local environment of Cu(I) sites in MOFs, which is crucial for understanding their properties in applications such as gas storage and catalysis.[1][2]
- Biological Systems: While direct detection of ^{63}Cu in large biomolecules is challenging, NMR studies of other nuclei are used to investigate copper binding to proteins and the mechanisms of copper trafficking by chaperones.[10][11] This is important for understanding diseases related to copper homeostasis, such as Menkes and Wilson's diseases.
- Drug Development: By providing detailed structural information about copper-binding sites in proteins, NMR can aid in the design of drugs that target these sites.

Challenges and Future Directions

The primary challenge in ^{63}Cu NMR remains the significant line broadening due to the quadrupolar interaction.[1][4] Overcoming this challenge requires access to high magnetic fields and the development of advanced solid-state NMR techniques. The combination of experimental ^{63}Cu NMR with quantum chemical calculations is a powerful approach for assigning spectra and extracting detailed structural and electronic information.[1] Future developments in instrumentation, such as ultra-high field magnets and more sophisticated pulse sequences, will continue to expand the applicability of ^{63}Cu NMR spectroscopy to increasingly complex systems.

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